molecular formula C7H13N5O3S B6757538 N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide

Cat. No.: B6757538
M. Wt: 247.28 g/mol
InChI Key: MWSRZXNVXJQPEJ-UHFFFAOYSA-N
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Description

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide is an organic compound that features a tetrazole ring, an oxolane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O3S/c13-16(14,7-1-4-15-5-7)10-2-3-12-9-6-8-11-12/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSRZXNVXJQPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)NCCN2N=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide typically involves the reaction of a tetrazole derivative with an oxolane sulfonamide precursor. One common method involves the nucleophilic substitution reaction where the tetrazole ring is introduced to the oxolane sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic or mechanical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can inhibit or modulate the activity of these molecular targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide
  • Tetrazole derivatives with different substituents on the tetrazole ring

Uniqueness

N-[2-(tetrazol-2-yl)ethyl]oxolane-3-sulfonamide is unique due to its combination of a tetrazole ring, an oxolane ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

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